![molecular formula C23H19N5O4 B2928999 N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105201-06-6](/img/structure/B2928999.png)
N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Computational and Pharmacological Potential
The research on 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-[4-(acetylamino)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, highlights their computational and pharmacological potential. These compounds have been investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed moderate inhibitory effects, with certain derivatives showing significant affinity and potential for analgesic and anti-inflammatory effects (Faheem, 2018).
Antimicrobial Activity
A study on 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reactions with various nitrogen-based nucleophiles has unveiled the antimicrobial potential of these compounds. The synthesized compounds demonstrated good antimicrobial activity, with specific derivatives showing high activity towards most strains. Computational calculations correlated well with experimental findings, suggesting the effectiveness of these derivatives as antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Evaluation of Derivatives
The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds has been explored, revealing their moderate to potent antimicrobial activities. These studies underscore the structural versatility and biological relevance of these compounds, providing a foundation for further pharmacological exploration (Khalid et al., 2016).
Anti-inflammatory Activity
Research on substituted 1,3,4-oxadiazoles has demonstrated significant anti-inflammatory activity. These compounds, synthesized through the cyclization of corresponding thiosemicarbazides, exhibit varying degrees of effectiveness in inhibiting inflammation, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in the treatment of inflammatory conditions (Nargund et al., 1994).
Anticancer Properties
The design and synthesis of 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole compounds have been investigated for their anticancer properties. These novel compounds have been evaluated for cytotoxicity against various cancer cell lines, revealing potent cytotoxic effects on specific lines and highlighting the potential of these derivatives in cancer therapy (Vinayak et al., 2014).
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-15(29)24-17-9-11-18(12-10-17)25-20(30)14-28-13-5-8-19(23(28)31)22-26-21(27-32-22)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIFHCQTKOVOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2928916.png)
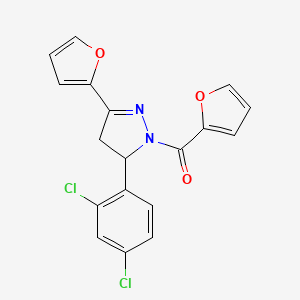
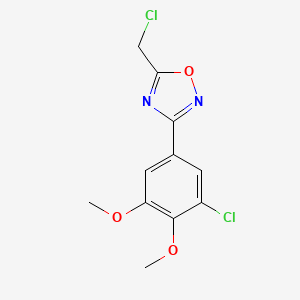

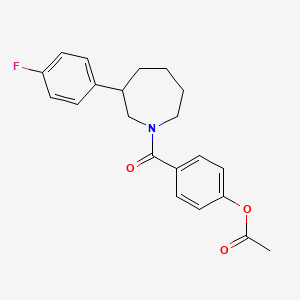
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)
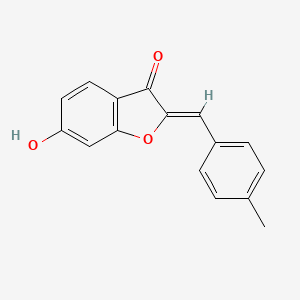
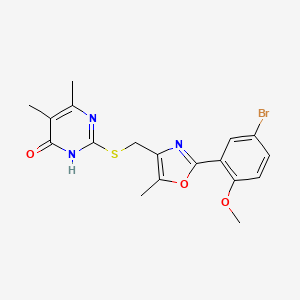

![3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one](/img/structure/B2928929.png)
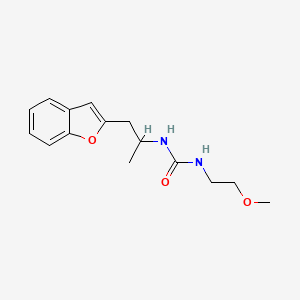
![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)
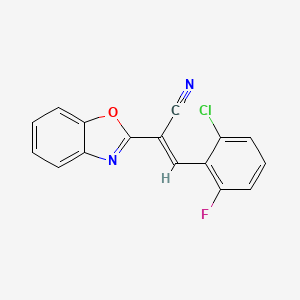
![4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928939.png)